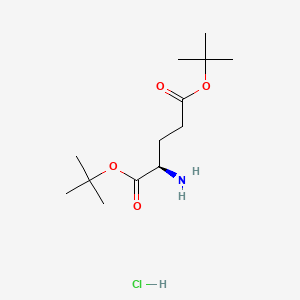

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl (2R)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEYMWCCUAOUKZ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718556 | |

| Record name | Di-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172793-31-6 | |

| Record name | Di-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (R)-Di-tert-butyl 2-aminopentanedioate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as H-D-Glu(OtBu)-OtBu HCl, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As the D-enantiomer of glutamic acid with both carboxylic acid groups protected by tert-butyl esters, it serves as a crucial intermediate in the synthesis of peptides and complex molecular architectures. The hydrochloride salt form enhances its stability and handling properties, making it a preferred reagent in various synthetic applications.

Understanding the physical properties of this compound is not merely an academic exercise; it is fundamental to its effective use in the laboratory. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical methods required to ensure its purity and identity. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and the rationale behind these characterization techniques.

Core Physicochemical Properties

A summary of the essential physical and chemical data for this compound is presented below. These values are critical for its handling, application, and quality control.

| Property | Value | Source(s) |

| IUPAC Name | ditert-butyl (2R)-2-aminopentanedioate;hydrochloride | [1][2] |

| CAS Number | 172793-31-6 | [1][2] |

| Molecular Formula | C₁₃H₂₆ClNO₄ | [1][2] |

| Molecular Weight | 295.80 g/mol | [1][2][3] |

| Appearance | Solid; White to pale cream or pale yellow powder or crystals | [2][4] |

| Melting Point | 113-124°C (for the (S)-isomer) | [4] |

| Solubility | Soluble in methanol | [3][5] |

| Purity | Typically ≥95% | [2] |

| Optical Rotation | Specific rotation ([α]D) for the (S)-isomer is +21° to +25° (c=1 in MeOH) | [4] |

Detailed Analysis of Physical Properties

Molecular Identity and Structure

The definitive identity of this compound is established by its unique molecular structure and associated identifiers.

-

Synonyms: Common synonyms include H-D-Glu(OtBu)-OtBu HCl, di-tert-Butyl D-glutamate hydrochloride, and D-Glutamic acid di-tert-butyl ester hydrochloride[1].

-

Structural Features: The molecule consists of a central pentanedioate (glutarate) backbone. The amine group is at the chiral center (C2) in the (R)-configuration. Both the alpha-carboxyl group (at C1) and the gamma-carboxyl group (at C5) are esterified with bulky tert-butyl groups. This protection strategy is key to its utility, as it prevents the carboxylic acid functionalities from participating in unwanted side reactions, for instance, during peptide coupling. The amine group is protonated, forming a hydrochloride salt.

The relationship between the compound's structure and its key identifiers is crucial for accurate documentation and sourcing.

Caption: Relationship between chemical structure and its identifiers.

Appearance, Purity, and Stability

This compound is typically supplied as a white to pale yellow solid[2][4]. The color and form (powder vs. crystals) can be indicative of the purity and the method of isolation. A purity of 95% or higher is common for research and development applications[2].

The tert-butyl ester groups are sensitive to acidic conditions, which can cause hydrolysis back to the carboxylic acid. Therefore, the compound should be stored in a tightly closed container in a dry environment, often at reduced temperatures (e.g., -20°C) to prevent degradation[3][6].

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. For the analogous (S)-isomer, a melting range of 113-124°C has been reported[4]. A sharp melting range typically indicates high purity, whereas a broad range can suggest the presence of impurities. As enantiomers, the (R)- and (S)-isomers are expected to have identical melting points.

Solubility

The solubility profile dictates the choice of solvents for reactions, purification, and analysis. This compound is soluble in methanol[3][5]. Its solubility in other organic solvents and aqueous systems should be determined empirically based on the intended application. The hydrochloride salt form generally imparts greater solubility in polar protic solvents compared to the free amine.

Optical Activity

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic properties.

-

Principle: Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.

-

Specific Rotation: The specific rotation ([α]D) for the (S)-isomer is reported as +21° to +25° (at 20°C, using the sodium D-line, with a concentration of 1 g/100mL in methanol)[4]. Therefore, the (R)-isomer is expected to have a specific rotation of approximately -21° to -25° under the same conditions. This property is a definitive measure of enantiomeric purity.

Experimental Protocols for Physical Characterization

The following section details standardized methodologies for verifying the physical properties of this compound. Adherence to these protocols ensures reliable and reproducible data.

Caption: Workflow for physical property verification of a chemical standard.

Protocol 1: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

-

Reporting: Report the melting point as the range T1-T2.

-

Causality: A slow heating rate near the melting point is crucial for accuracy, as it allows sufficient time for heat transfer from the block to the sample.

Protocol 2: Specific Rotation Measurement (Polarimetry)

-

Solution Preparation:

-

Accurately weigh approximately 100 mg of the compound (record the exact mass, m).

-

Dissolve the sample in a 10 mL volumetric flask using methanol as the solvent. Ensure the sample is fully dissolved and the solution is brought to volume. This gives a concentration (c) in g/mL.

-

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent cell (filled with methanol).

-

Measurement:

-

Rinse and fill the sample cell (of known path length, l, typically 1 dm) with the prepared solution, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and measure the observed rotation (α).

-

-

Calculation: Calculate the specific rotation using the formula: [α]D = α / (c × l)

-

Reporting: Report the specific rotation along with the temperature, wavelength (D-line), concentration, and solvent used.

Caption: Experimental workflow for determining specific optical rotation.

Conclusion

The physical properties of this compound are integral to its successful application in research and development. From its molecular weight and melting point, which confirm its identity and purity, to its solubility and optical rotation, which guide its use in synthesis and chiral analysis, a thorough understanding of these characteristics is essential. The protocols and data presented in this guide serve as a foundational resource for scientists, ensuring that this valuable reagent is handled, stored, and utilized in a manner that preserves its integrity and maximizes its synthetic potential.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link] Macmillan/files/publications/nature_si_19056.pdf

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777380, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12186776, Tert-butyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). L-Glutamic acid di-tert-butyl ester hydrochloride, 98% Product Specification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10954985. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139444616. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound | C13H26ClNO4 | CID 56777380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. L-Glutamic acid di-tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride (CAS: 172793-31-6): Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride. This compound, a protected derivative of D-glutamic acid, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features—the D-configuration and the acid-labile tert-butyl protecting groups—offer distinct advantages in the synthesis of complex molecules, from peptides to small molecule therapeutics.

Core Physicochemical Properties and Structural Analysis

This compound is the D-enantiomer of glutamic acid where both the alpha- and gamma-carboxylic acids are protected as tert-butyl esters, and the alpha-amino group is presented as a hydrochloride salt.[1] This specific arrangement of protecting groups is fundamental to its utility. The bulky tert-butyl esters provide steric hindrance and are stable to a wide range of reaction conditions, including basic and nucleophilic environments, yet are readily cleaved under specific acidic conditions.

| Property | Value | Source |

| CAS Number | 172793-31-6 | [1][2] |

| Molecular Formula | C₁₃H₂₆ClNO₄ | [1][2] |

| Molecular Weight | 295.80 g/mol | [1][2] |

| IUPAC Name | di-tert-butyl (2R)-2-aminopentanedioate;hydrochloride | [1][2] |

| Common Synonyms | H-D-Glu(OtBu)-OtBu HCl; Di-tert-butyl D-glutamate hydrochloride | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | 2-8°C, under inert atmosphere, in a tightly sealed container | [4][5] |

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid, compared to the free amine which is an oil.

Synthesis and Purification Strategy

The synthesis of this molecule is a classic example of amino acid protection chemistry. The primary goal is the selective esterification of both carboxylic acid groups of D-glutamic acid without racemization of the chiral center.

Principle of Synthesis

The most common industrial and laboratory-scale synthesis involves the direct esterification of D-glutamic acid with isobutylene under acidic catalysis.[6] Isobutylene, a gas, is bubbled through a suspension of the amino acid in a non-polar solvent like dioxane, with a strong acid catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid.[6] The reaction proceeds via the formation of a tert-butyl cation, which is then attacked by the carboxylate oxygen atoms. The final step involves dissolving the resulting free base in a suitable solvent and treating it with hydrochloric acid to precipitate the desired hydrochloride salt.[6]

General Synthetic Workflow

Caption: General synthesis of (R)-Di-tert-butyl 2-aminopentanedioate HCl.

Detailed Laboratory Protocol

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

-

Reaction Setup: Suspend D-glutamic acid (1 equiv.) in anhydrous dioxane in a pressure-rated reactor. Add a catalytic amount of p-toluenesulfonic acid (0.1 equiv.).

-

Esterification: Cool the vessel, then introduce isobutylene (4-5 equiv.) as a condensed liquid or gas. Seal the reactor and allow it to warm to room temperature. Stir for 48-72 hours. Causality: The sealed vessel maintains the pressure required to keep isobutylene in the reaction mixture, driving the equilibrium towards the di-ester product.

-

Work-up: After depressurization, concentrate the reaction mixture under reduced pressure. Redissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Causality: The bicarbonate wash neutralizes the acid catalyst and any unreacted carboxylic acid groups, facilitating the isolation of the neutral free base product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude free base as an oil.

-

Salt Formation: Dissolve the crude oil in anhydrous diethyl ether and cool to 0°C. Slowly add a 1M solution of HCl in diethyl ether (1 equiv.) with stirring.

-

Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum at room temperature.

Analytical Characterization for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Analysis Type | Purpose | Typical Method/Specification |

| ¹H NMR | Structural Confirmation & Identity | Spectrum should show characteristic singlets for the two t-butyl groups (~1.45 ppm, 18H) and multiplets for the glutamic acid backbone protons. |

| HPLC | Chemical Purity | Reversed-phase HPLC (C18 column) with UV detection (e.g., 210 nm); Purity ≥95%.[7] |

| LC-MS | Molecular Weight Confirmation | Provides mass-to-charge ratio consistent with the molecular formula. |

| Optical Rotation | Confirmation of Stereochemistry | Measurement of specific rotation to confirm the presence of the (R)-enantiomer. |

Core Applications in Research and Drug Development

The utility of this reagent stems from its dual-protected nature and defined stereochemistry.

Key Intermediate in Peptide Synthesis

Incorporating D-amino acids into peptides is a well-established strategy to increase their resistance to enzymatic degradation by proteases, thereby extending their in-vivo half-life. This reagent is the precursor of choice for introducing a D-Glu(OtBu) residue.

Caption: Workflow for incorporating a D-Glu residue using the title compound.

Protocol: Coupling Step in Fmoc-SPPS

-

Pre-activation: In a separate vessel, dissolve this compound (3 equiv.), HATU (2.95 equiv.), and DIPEA (6 equiv.) in DMF. Allow to pre-activate for 5 minutes. Causality: Pre-activation forms the highly reactive aminium/uronium active ester, which ensures a rapid and efficient coupling reaction, minimizing the risk of racemization.

-

Coupling: Add the activated mixture to the deprotected resin-bound peptide and agitate for 1-2 hours at room temperature.

-

Post-Coupling: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Final Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). This single step simultaneously cleaves the peptide from the resin and removes the tert-butyl side-chain protecting groups.

Precursor in Prodrug Design for Enhanced Stability

The tert-butyl ester moiety is not just a protecting group; it can be strategically employed as a "promoiety" in prodrug design. Smaller alkyl esters (methyl, ethyl) are often rapidly hydrolyzed by esterases in the gastrointestinal tract and plasma, leading to premature drug release and reduced systemic exposure. In contrast, the sterically hindered tert-butyl ester provides significantly enhanced metabolic stability.

A key study on prodrugs of the glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON) demonstrated this principle effectively. While methyl and ethyl ester prodrugs were unstable in GI homogenates (<10% remaining after 1 hour), the tert-butyl ester analogue was highly stable (>50% remaining).[8] This stability allows for greater systemic absorption of the intact prodrug, enabling targeted delivery to tumor tissues where it can be activated. This makes this compound an attractive starting material for developing D-amino acid-containing prodrugs with improved pharmacokinetic profiles.

Stereochemical Control in Biological Assays

In drug discovery, confirming that a biological effect is specific to one enantiomer is critical. This compound is the ideal negative control for its L-enantiomer, (S)-Di-tert-butyl 2-aminopentanedioate hydrochloride. If the L-isomer of a compound shows high activity against a biological target (e.g., a glutamate receptor or enzyme), demonstrating that the D-isomer (synthesized using this reagent) has negligible activity provides strong evidence for stereospecific binding.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] The compound may cause respiratory, skin, and eye irritation.[5]

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5] Causality: Proper storage prevents hydrolysis from atmospheric moisture and degradation from heat, ensuring its purity and reactivity for experimental use.

Conclusion

This compound is more than just a protected amino acid; it is a specialized tool that provides solutions to common challenges in synthetic and medicinal chemistry. Its defined D-stereochemistry is essential for creating protease-resistant peptides and stereochemical control compounds, while its robust tert-butyl protecting groups offer both synthetic orthogonality and a proven strategy for enhancing the metabolic stability of prodrugs. A thorough understanding of its properties, synthesis, and applications enables researchers to leverage this versatile building block to its full potential in the development of novel therapeutics and chemical probes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. [Link]

-

Supporting Information. Characterization Data of Products. [Link]

- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Varghese, S., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]

-

PubChem. L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C13H26ClNO4 | CID 56777380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 172793-31-6 [sigmaaldrich.com]

- 4. 172793-31-6|this compound|BLD Pharm [bldpharm.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride

Abstract

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride, also known as Di-tert-butyl D-glutamate hydrochloride, is a pivotal chiral building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure features two tert-butyl ester groups protecting the carboxylic acid functionalities of D-glutamic acid, which allows for precise and controlled chemical manipulations. This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol, state-of-the-art analytical characterization methods, and its critical application in the synthesis of targeted radiopharmaceuticals, such as Prostate-Specific Membrane Antigen (PSMA) inhibitors. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding and practical, field-proven insights into the use of this versatile molecule.

Core Chemical and Physical Properties

This compound is a white to pale yellow solid, valued for its specific stereochemistry and the protective nature of its tert-butyl ester groups.[1] These protecting groups are stable under basic conditions but are readily cleaved by strong acids, a principle of orthogonality that is fundamental to its utility in multi-step syntheses.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆ClNO₄ | [1][2] |

| Molecular Weight | 295.80 g/mol | [1][2][3] |

| CAS Number | 172793-31-6 | [1][2][3] |

| IUPAC Name | ditert-butyl (2R)-2-aminopentanedioate;hydrochloride | [1][2] |

| Synonyms | Di-tert-butyl D-glutamate hydrochloride, H-D-Glu(OtBu)-OtBu·HCl | [2] |

| Physical State | Solid | [1] |

| Typical Purity | ≥95% | [1] |

| Storage Conditions | Inert atmosphere, refrigerated (2-8°C) | [3] |

Strategic Importance in Synthesis: The Role of tert-Butyl Protecting Groups

The primary utility of this compound stems from the two tert-butyl (tBu) ester groups. In complex molecular syntheses, particularly in peptide chemistry, it is essential to temporarily mask reactive functional groups to prevent unwanted side reactions.

The tBu group is a cornerstone of the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[4] The term "orthogonal" signifies that the protecting groups can be removed under different chemical conditions without affecting each other.

-

α-Amino Group Protection (Fmoc): The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the primary amine. It is stable to acid but is cleaved by a base, typically a solution of piperidine in an organic solvent.

-

Side Chain Protection (tBu): The tert-butyl esters on the glutamic acid side chain are stable to the basic conditions used for Fmoc removal. They are, however, readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which is often used in the final step to deprotect all side chains and cleave the synthesized peptide from the solid resin support.[1]

This orthogonal scheme allows for the sequential and controlled assembly of amino acid chains, making the title compound an invaluable precursor for introducing a D-glutamic acid residue with protected carboxylates.

Synthesis Protocol

The synthesis of this compound is typically achieved through the direct esterification of D-glutamic acid. The use of isobutylene under acidic conditions is a common and effective method for introducing the sterically hindered tert-butyl esters.

Reaction: D-Glutamic Acid + Isobutylene (excess) --(H₂SO₄/HCl)--> (R)-Di-tert-butyl 2-aminopentanedioate --> Addition of HCl --> this compound

Step-by-Step Methodology

Materials:

-

D-Glutamic Acid

-

Dioxane (or another suitable inert solvent like THF)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Liquefied Isobutylene

-

Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether or Methyl tert-butyl ether (MTBE)

-

Hydrochloric acid (HCl) solution in ether or dioxane

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Pressure vessel (autoclave)

Procedure:

-

Reaction Setup: Suspend D-glutamic acid in a suitable solvent such as dioxane in a high-pressure autoclave.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Esterification: Cool the vessel and introduce a significant excess of liquefied isobutylene. Seal the autoclave and allow it to warm to room temperature. Stir the reaction mixture vigorously for 2 to 4 days. The progress can be monitored by thin-layer chromatography (TLC) or HPLC by taking small aliquots.

-

Workup: After the reaction is complete, carefully vent the excess isobutylene in a fume hood. Cool the reaction mixture and neutralize the acid catalyst by slowly adding a saturated sodium bicarbonate solution until the pH is ~8.

-

Extraction: Extract the aqueous phase multiple times with diethyl ether or MTBE. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the free amine (Di-tert-butyl D-glutamate) as an oil or solid.

-

Salt Formation: Dissolve the crude product in a minimal amount of dry diethyl ether or MTBE. Cool the solution in an ice bath (0°C).

-

Precipitation: Slowly add a stoichiometric amount of a solution of HCl in dry ether or dioxane. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the white solid precipitate by filtration, wash it with cold, dry ether, and dry it under vacuum to yield the final product, this compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural confirmation. The spectrum provides characteristic signals for the protons in the molecule.

Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Concentration: 5-10 mg/mL.

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Chemical Shifts (δ) in CDCl₃:

-

~8.5-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).

-

~4.1-4.3 ppm (multiplet, 1H): The α-proton (CH).

-

~2.2-2.6 ppm (multiplet, 4H): The β- and γ-protons of the pentanedioate backbone (-CH₂-CH₂-).

-

~1.45-1.50 ppm (two singlets, 18H): Protons of the two tert-butyl ester groups (-C(CH₃)₃).

Note: Chemical shifts can vary slightly based on solvent and concentration. In DMSO-d₆, residual water appears around 3.3 ppm and the solvent peak is at 2.50 ppm.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical and enantiomeric purity of the compound. Due to the chiral nature of the molecule, a chiral stationary phase (CSP) is required to separate the (R) and (S) enantiomers.

Protocol for Enantiomeric Purity:

-

Instrument: Standard HPLC system with UV detection.

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates. An Astec CHIROBIOTIC T (teicoplanin-based) column is also highly effective for underivatized amino acid derivatives.[1][6]

-

Mobile Phase: Typically a normal-phase mixture, such as Hexane/Isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A common starting point is 90:10 (Hexane:IPA) + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

Self-Validation: The protocol is validated by running a sample of the racemic (D,L) compound to establish the retention times of both the (R) and (S) enantiomers, confirming the method's ability to separate them. The purity is then determined by integrating the peak areas in the chromatogram of the target (R)-enantiomer sample.

Application in Drug Development: Synthesis of PSMA-Targeted Radiopharmaceuticals

A primary and high-impact application of this compound is in the synthesis of ligands targeting the Prostate-Specific Membrane Antigen (PSMA). PSMA is a protein that is highly overexpressed on the surface of prostate cancer cells, making it an excellent target for both diagnostic imaging and targeted radiotherapy (theranostics).

Many PSMA inhibitors, such as the widely used PSMA-11, are built upon a glutamate-urea-lysine backbone. The D-glutamic acid derivative provides the crucial glutamate component that binds to the active site of the PSMA enzyme. The use of the di-tert-butyl ester allows for the controlled assembly of the urea linkage and subsequent coupling to a chelator (like HBED-CC for Gallium-68) without interference from the carboxylic acid groups.[3][7][8]

Workflow: Incorporation into a PSMA Inhibitor Precursor

The following diagram illustrates the logical flow of how H-D-Glu(OtBu)-OtBu·HCl is used to construct the core of a PSMA inhibitor.

In this workflow, the free amine of the D-glutamate derivative is coupled to an isocyanate formed on a protected lysine derivative.[8] Subsequent deprotection steps and coupling with a chelator yield the final precursor molecule ready for radiolabeling. The final step before radiolabeling involves global deprotection with a strong acid like TFA, which efficiently removes the tert-butyl esters from the glutamate moiety. The use of D-amino acids in radiopharmaceuticals can also enhance in vivo stability against enzymatic degradation.[9]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Hazard Identification: The compound is generally classified as harmful if swallowed and may cause skin and eye irritation.[10]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator (2-8°C) to prevent degradation.[3]

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool that enables complex, stereospecific syntheses. Its value is rooted in the strategic use of tert-butyl protecting groups, which adhere to the principle of orthogonality, allowing for precise and high-yield synthetic routes. The protocols and data presented in this guide underscore its reliability and critical role in the laboratory, particularly in the development of next-generation theranostic agents for diseases like prostate cancer. A thorough understanding of its properties, synthesis, and analytical characterization is paramount for any researcher aiming to leverage its full potential in advancing chemical and pharmaceutical science.

References

-

PubChem. This compound | C13H26ClNO4. National Center for Biotechnology Information. Available at: [Link]

-

Wang, H. et al. Preparation of 68Ga-PSMA-11 with a Synthesis Module for Micro PET-CT Imaging of PSMA Expression during Prostate Cancer Progression. National Institutes of Health. Available at: [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

-

University of Maryland. NMR Samples Experimental 1H-NMR spectrum interpretation. Available at: [Link]

-

RSC Publishing. Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[6][7]arene-based Supramolecular Organogels. Available at: [Link]

-

Giesel, F. L. et al. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer. National Institutes of Health. Available at: [Link]

-

Scott, P. J. H. et al. Synthesis of 68Ga-radiopharmaceuticals using both generator-derived and cyclotron-produced 68Ga as exemplified by [68Ga]Ga-PSMA-11 for prostate cancer PET imaging. PubMed. Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

-

ResearchGate. Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... Available at: [Link]

-

MDPI. d-Amino Acid Peptide Residualizing Agents for Protein Radioiodination: Effect of Aspartate for Glutamate Substitution. Available at: [Link]

-

ACS Publications. Determining the Multivalent Effects of d-Peptide-Based Radiotracers. Available at: [Link]

Sources

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of 68Ga-PSMA-11 with a Synthesis Module for Micro PET-CT Imaging of PSMA Expression during Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. rsc.org [rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 68Ga-radiopharmaceuticals using both generator-derived and cyclotron-produced 68Ga as exemplified by [68Ga]Ga-PSMA-11 for prostate cancer PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride solubility data

An In-depth Technical Guide to the Solubility of (R)-Di-tert-butyl 2-aminopentanedioate Hydrochloride

Executive Summary

This compound, a protected form of D-glutamic acid, is a critical building block in medicinal chemistry and peptide synthesis. Its utility in these fields is fundamentally linked to its solubility, a key physicochemical parameter that dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound. It delves into the theoretical principles governing its dissolution, collates the currently available solubility data, and presents detailed, field-proven experimental protocols for its accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile to facilitate its effective application.

Introduction to this compound

Chemical Identity and Structure

This compound is the hydrochloride salt of the di-tert-butyl ester of D-glutamic acid. The bulky tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, preventing them from participating in unwanted side reactions during chemical synthesis, particularly in peptide coupling processes.[1][2]

| Identifier | Value |

| IUPAC Name | ditert-butyl (2R)-2-aminopentanedioate;hydrochloride[3][4] |

| Synonyms | H-D-Glu(OtBu)-OtBu HCl, Di-tert-butyl D-glutamate hydrochloride[4] |

| CAS Number | 172793-31-6[3][4][5] |

| Molecular Formula | C₁₃H₂₆ClNO₄[3][4] |

| Molecular Weight | 295.80 g/mol [3][4] |

| Canonical SMILES | CC(C)(C)OC(=O)CCC(=O)OC(C)(C)C.Cl[3] |

Physicochemical Properties

The compound exists as a white to off-white crystalline solid at room temperature.[1][2][3] Its solid-state nature and the presence of both polar (amine hydrochloride) and non-polar (tert-butyl) moieties create a distinct solubility profile.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | [1][2][3] |

| Melting Point | 133-135 °C | [2] |

| Storage Temperature | -20°C or 2-8°C (under inert atmosphere) | [2][5] |

Significance and Applications

The primary application of this compound is as an intermediate in organic synthesis.[2] In drug discovery, it is used in the synthesis of complex peptides and peptidomimetics, including substance P antagonists, which have potential therapeutic applications in pain and inflammation management.[2] The success of these multi-step syntheses relies on the controlled solubility of the intermediates for both reaction progress and subsequent purification.

Theoretical Framework of Solubility

The solubility of a compound is governed by the interplay of its own physical properties and those of the solvent. For an ionizable molecule like this compound, several factors are critical.

Fundamental Principles

The adage "like dissolves like" is the guiding principle.[6] Polar solvents are effective at dissolving polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses a highly polar hydrochloride salt group and two moderately polar ester groups, alongside two non-polar tert-butyl groups. This amphiphilic nature suggests it will have nuanced solubility across a range of solvents.

Key Factors Influencing Solubility

-

pH: As the hydrochloride salt of a primary amine, the compound's aqueous solubility is highly dependent on pH. In acidic to neutral solutions, the amine group is protonated (R-NH₃⁺), enhancing its interaction with polar water molecules and thus increasing solubility. As the pH increases above the pKa of the amine, it becomes deprotonated to the neutral free base (R-NH₂), which is significantly less polar and will likely precipitate from the aqueous solution.[7][8]

Caption: pH-dependent equilibrium of the amino ester.

-

Solvent Polarity: The compound is expected to show greater solubility in polar protic solvents like methanol and ethanol, which can solvate both the ionic hydrochloride and the ester groups.[1] Its solubility is predicted to be low in non-polar solvents such as hexanes or toluene, which cannot effectively solvate the charged portion of the molecule.[1]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6] However, this relationship must be determined empirically, as some dissolution processes can be exothermic. Solubility studies should always be conducted at a controlled, specified temperature.[9]

Published Solubility Data

Quantitative solubility data for this compound is not widely available in peer-reviewed literature. Most information is found on supplier data sheets, which primarily report data for the corresponding L-enantiomer, (S)-Di-tert-butyl 2-aminopentanedioate hydrochloride (CAS 32677-01-3).

Expertise Insight: Enantiomers (R and S isomers) have identical physical properties, including solubility, in achiral (non-chiral) solvents. Therefore, the data for the L-isomer can be reliably used as a proxy for the R-isomer's solubility in common laboratory solvents like water, methanol, and ethanol.

| Solvent | Reported Solubility (L-Isomer) | Classification | Source(s) |

| Methanol | 50 mg/mL | Soluble | [1][2][10][11][12][13] |

| Ethanol | Not Quantified | Moderately Soluble | [1] |

| Water | Not Quantified | Soluble | [1] |

| Non-polar Media | Not Quantified | Largely Insoluble | [1] |

This data indicates good solubility in polar protic solvents. The term "soluble" for water lacks quantitative detail, reinforcing the need for experimental determination, especially as a function of pH.

Experimental Protocols for Solubility Determination

To obtain reliable and application-relevant data, it is crucial to employ standardized methodologies. The choice between determining thermodynamic or kinetic solubility depends on the intended application.

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a fundamental, material-sparing property. The shake-flask method is the gold standard for its determination.[7][14][15]

-

Kinetic Solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO).[14][16] This value is often higher than thermodynamic solubility because it may represent a supersaturated state or the precipitation of a less stable, amorphous form. It is highly relevant for early drug discovery screening assays.[16]

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol determines the equilibrium solubility, providing a definitive value for formulation and process chemistry.

Methodology Rationale: The extended equilibration time (24-48 hours) is critical to ensure the system reaches a true thermodynamic equilibrium between the solid and solution phases.[7] Phase separation via centrifugation and filtration is necessary to analyze only the dissolved solute, while HPLC provides a sensitive and specific method for quantification.[16]

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours. The continued presence of undissolved solid must be visually confirmed.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Sample Collection: Carefully remove an aliquot of the clear supernatant. For very accurate measurements, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining particulates. Causality Note: Filtration is crucial as suspended microparticles will artificially inflate the measured concentration.

-

Analysis: Prepare a dilution series of the filtered supernatant with a suitable mobile phase. Quantify the compound's concentration using a validated HPLC-UV method against a standard calibration curve.

-

Calculation: Determine the solubility in mg/mL or molarity, accounting for any dilution factors.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and is particularly useful when comparing multiple compounds or conditions.

Methodology Rationale: This method mimics the conditions of many in-vitro biological assays where a compound is introduced from a DMSO stock into an aqueous buffer. Precipitation is detected by light scattering (turbidity), providing a rapid measure of the concentration at which the compound falls out of solution.[16]

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (the final DMSO concentration should typically be ≤1%). Mix immediately. This is often done in a serial dilution format across the plate.

-

Incubation: Allow the plate to incubate at room temperature for a set period, typically 1 to 2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 600-650 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Data Interpretation and Best Practices

-

Reporting: When reporting solubility, always specify the solvent system (including pH and buffer components), the temperature, and the method used (thermodynamic or kinetic).

-

Potential Pitfalls: Be aware of potential sources of error, such as compound degradation in the assay buffer, insufficient equilibration time in the shake-flask method, or adsorption of the compound to filters and vials.[14]

-

Self-Validation: Protocols should include controls. For HPLC analysis, a calibration curve is essential. For kinetic assays, positive (precipitating) and negative (soluble) controls are necessary.

Conclusion

While published quantitative data for this compound is sparse, a strong solubility profile in polar organic solvents like methanol is well-established based on data from its L-enantiomer.[1][2][12][13] Its structure suggests a significant pH-dependent aqueous solubility, which is a critical consideration for its use in buffered systems. Due to the lack of comprehensive public data, direct experimental determination is paramount for any research or development application. The shake-flask and kinetic assay protocols provided in this guide offer robust and reliable frameworks for generating high-quality, application-specific solubility data, empowering scientists to optimize reaction conditions, purification, and formulation development.

References

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. (September 2019). [Link]

-

LookChem. Cas 32677-01-3,L-Glutamic acid di-tert-butyl ester hydrochloride. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). [Link]

-

PubChem. This compound. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

Fisher Scientific. L-Glutamic acid di-tert-butyl ester hydrochloride, 98%. [Link]

-

Science.gov. factors affecting solubility: Topics. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

ResearchGate. Solubility of Amino Acids, Sugars, and Proteins. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (2023-01-29). [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | C13H26ClNO4 | CID 56777380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 172793-31-6|this compound|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. L-Glutamic acid di-tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Purity and analysis of di-tert-butyl D-glutamate hydrochloride

An In-Depth Technical Guide to the Purity and Analysis of Di-tert-butyl D-glutamate Hydrochloride

Abstract

Di-tert-butyl D-glutamate hydrochloride is a critical protected amino acid derivative, indispensable in the field of peptide synthesis and drug development.[1][2][3] Its primary function is to serve as a building block where the acidic side chain and the alpha-carboxyl group of D-glutamic acid are masked by bulky tert-butyl esters, preventing unwanted side reactions during peptide chain elongation.[1][2] The efficacy, safety, and reproducibility of synthesizing complex peptides and active pharmaceutical ingredients (APIs) are directly contingent on the purity of this starting material. This guide provides a comprehensive framework for researchers and quality control professionals, detailing the essential methodologies for purifying and analyzing di-tert-butyl D-glutamate hydrochloride to ensure it meets the stringent requirements of pharmaceutical research and production.

Physicochemical Profile and Significance

Di-tert-butyl D-glutamate hydrochloride is a white to off-white crystalline powder.[1][4][5] The hydrochloride salt form enhances its stability and handling properties. The tert-butyl protecting groups are strategically employed due to their stability under a wide range of reaction conditions, yet they can be selectively removed under specific acidic conditions, such as with trifluoroacetic acid (TFA), which is a standard procedure in solid-phase peptide synthesis.

A thorough understanding of its physicochemical properties is the foundation for developing robust purification and analysis protocols.

| Property | Value | Source |

| Chemical Name | di-tert-butyl (2R)-2-aminopentanedioate;hydrochloride | PubChem |

| Synonyms | H-D-Glu(OtBu)-OtBu·HCl | Various |

| CAS Number | Not explicitly available for D-isomer, L-isomer is 32677-01-3 | [4][5] |

| Molecular Formula | C₁₃H₂₅NO₄ · HCl | [2][4][6] |

| Molecular Weight | 295.80 g/mol | [4][6] |

| Appearance | White to pale cream crystalline powder | [2][5] |

| Solubility | Soluble in methanol (50 mg/ml) and water.[1][7] | [1][7] |

| Storage Temperature | 2-8°C or -20°C, under inert gas, protected from moisture. | [2] |

Purification: Achieving High-Purity Material

The synthesis of di-tert-butyl D-glutamate hydrochloride, typically involving the esterification of D-glutamic acid with a tert-butyl source like tert-butyl acetate or isobutylene under acidic catalysis, can generate several impurities.[1][8] These include the starting material (D-glutamic acid), mono-esterified byproducts, and diastereomers if the starting material contains the L-enantiomer. Therefore, a robust purification strategy is essential.

Recrystallization Workflow

Recrystallization is the primary method for purifying this solid compound. The choice of solvent system is critical and is based on the principle of high solubility at elevated temperatures and low solubility at reduced temperatures.

Protocol: Recrystallization of Di-tert-butyl D-glutamate Hydrochloride

-

Solvent Selection: Based on solubility data, a mixed solvent system such as methanol/diethyl ether or ethanol/hexane is often effective. Methanol or ethanol acts as the primary solvent, while the non-polar co-solvent (anti-solvent) induces precipitation.

-

Dissolution: Dissolve the crude product in a minimal amount of hot methanol (e.g., 40-50°C). The solution should be saturated.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Induce Crystallization: Slowly add the anti-solvent (e.g., diethyl ether) to the warm solution until slight turbidity persists.

-

Cooling & Crystal Growth: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold anti-solvent to remove residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Caption: Recrystallization workflow for di-tert-butyl D-glutamate HCl.

Comprehensive Analytical Characterization

A multi-faceted analytical approach is required to confirm the identity, purity, and quality of the final product. No single technique is sufficient; instead, orthogonal methods provide a complete and trustworthy assessment.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity (assay) of the compound and quantifying impurities.

Protocol: HPLC Purity Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., ODS-3, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Gradient: Start with a low percentage of B (e.g., 5-10%), and run a linear gradient to a high percentage of B (e.g., 90-95%) over 15-20 minutes to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. A typical specification is ≥98%.[2][4][5]

Chiral HPLC: To ensure enantiomeric purity, a chiral HPLC method is necessary. This is critical as the L-enantiomer can act as an impurity. Chiral columns are used to separate the D- and L-enantiomers, allowing for the quantification of the undesired enantiomer.[10]

Structural Confirmation via Spectroscopy

Spectroscopic methods are essential for verifying the chemical structure of the molecule.

-

¹H NMR Spectroscopy: Proton NMR provides a detailed map of the hydrogen atoms in the molecule. For di-tert-butyl D-glutamate hydrochloride, the spectrum should show characteristic signals:

-

A large singlet around 1.5 ppm corresponding to the 18 protons of the two identical tert-butyl groups.

-

Multiplets between 2.0-2.6 ppm for the four protons of the glutamate backbone (-CH₂-CH₂-).

-

A triplet or multiplet around 4.1 ppm for the alpha-proton (-CH(NH₃⁺)-).

-

A broad signal for the amine protons (-NH₃⁺). The absence of signals corresponding to starting materials or solvents confirms their removal.[11]

-

-

Infrared (IR) Spectroscopy: FTIR is used to confirm the presence of key functional groups.[5][6]

-

~1730 cm⁻¹: Strong C=O stretching from the two ester groups.

-

~2980 cm⁻¹: C-H stretching from the alkyl groups.

-

~3000-3200 cm⁻¹ (broad): N-H stretching from the ammonium group (R-NH₃⁺).

-

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. For the free base (after deprotonation of the hydrochloride), the expected [M+H]⁺ ion would be at m/z 260.3, corresponding to the formula C₁₃H₂₅NO₄.[12]

Other Essential Analyses

-

Water Content (Karl Fischer Titration): This method specifically quantifies the amount of water in the sample, which is a common impurity. A typical specification is ≤0.5%.[5]

-

Melting Point: A sharp melting point range is indicative of high purity. Impurities tend to broaden and depress the melting range.

Caption: Orthogonal analytical methods for quality control.

Summary of Key Quality Attributes

The quality of di-tert-butyl D-glutamate hydrochloride is defined by a set of critical parameters that must be met.

| Parameter | Method | Typical Specification | Rationale |

| Appearance | Visual Inspection | White to off-white crystalline powder | Indicates gross contamination or degradation. |

| Identity | FTIR, ¹H NMR | Conforms to reference spectrum | Confirms correct molecular structure.[5] |

| Assay | HPLC | ≥ 98.0% | Ensures high concentration of the desired compound.[2][4] |

| Enantiomeric Purity | Chiral HPLC | e.g., ≥ 99.5% D-isomer | Critical for stereospecific biological activity of the final peptide. |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can interfere with subsequent chemical reactions.[5] |

| Molecular Weight | Mass Spectrometry | Conforms to theoretical value | Verifies the elemental composition. |

Conclusion

The robust analysis and purification of di-tert-butyl D-glutamate hydrochloride are not merely procedural steps but are fundamental to ensuring the success of complex synthetic endeavors in pharmaceutical development. A meticulous approach, combining classical purification techniques like recrystallization with a suite of orthogonal analytical methods—HPLC for purity, chiral chromatography for stereoisomeric integrity, spectroscopy for structural verification, and Karl Fischer titration for water content—forms a self-validating system. This comprehensive quality control strategy guarantees that the material is fit for purpose, enabling researchers to build complex molecules with confidence and reproducibility.

References

-

PubChem. Di-tert-butyl glutamate hydrochloride | C13H26ClNO4 | CID 208636. Available at: [Link]

-

Otto Chemie Pvt Ltd. L-Glutamic acid di-tert-butyl ester hydrochloride, ≥98% 32677-01-3. Available at: [Link]

-

PubChem. Di-tert-butyl glutamate | C13H25NO4 | CID 86076. Available at: [Link]

- Google Patents. L-glutamic acid derivative and synthesis method and application thereof.

-

European Union Reference Laboratory for Feed Additives. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148). Available at: [Link]

- Google Patents. Preparation method of 1-tert-butyl glutamate derivative.

-

PubMed. Rapid determination of glutamate using HPLC technology. Available at: [Link]

-

PubMed Central. d-Glutamate production by stressed Escherichia coli gives a clue for the hypothetical induction mechanism of the ALS disease. Available at: [Link]

-

LookChem. Cas 32677-01-3,L-Glutamic acid di-tert-butyl ester hydrochloride. Available at: [Link]

-

J&K Scientific LLC. D-Glutamic acid g-tert-butyl ester a-amide hydrochloride. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001138). Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. L-Glutamic acid di-tert-butyl ester hydrochloride, ≥98% 32677-01-3 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 3. lookchem.com [lookchem.com]

- 4. Di-tert-butyl L-glutamate hydrochloride | CymitQuimica [cymitquimica.com]

- 5. L-Glutamic acid di-tert-butyl ester hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 6. Di-tert-butyl glutamate hydrochloride | C13H26ClNO4 | CID 208636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Glutamic acid di-tert-butyl ester hydrochloride | 32677-01-3 [chemicalbook.com]

- 8. CN106008271A - Preparation method of 1-tert-butyl glutamate derivative - Google Patents [patents.google.com]

- 9. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. L-Glutamic acid di-tert-butyl ester hydrochloride(32677-01-3) 1H NMR [m.chemicalbook.com]

- 12. Di-tert-butyl glutamate | C13H25NO4 | CID 86076 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Storage and Stability of (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride

Abstract

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride is a pivotal building block in modern pharmaceutical synthesis, particularly in the development of peptidomimetics and other complex molecular architectures. Its utility is intrinsically linked to its purity and stability. This guide provides a comprehensive technical overview of the best practices for the storage and handling of this compound, rooted in an understanding of its chemical properties. We will delve into the critical factors governing its stability, outline potential degradation pathways, and provide detailed protocols for assessing its integrity over time. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of this reagent for the success of their work.

Introduction: Chemical Identity and Significance

This compound, also known as H-D-Glu(OtBu)-OtBu HCl, is the hydrochloride salt of the di-tert-butyl ester of D-glutamic acid.

Chemical Structure:

Synthesis of D-glutamic acid di-tert-butyl ester hydrochloride

An In-Depth Technical Guide to the Synthesis of D-Glutamic Acid Di-tert-butyl Ester Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and quality control of D-Glutamic Acid Di-tert-butyl Ester Hydrochloride, a critical building block in modern pharmaceutical and peptide chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind the protocol, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Strategic Importance and Applications

D-Glutamic acid di-tert-butyl ester hydrochloride is a protected derivative of D-glutamic acid, an unnatural amino acid isomer. Its value lies in the strategic installation of two tert-butyl ester groups, which mask the acidic carboxyl functionalities at the α- and γ-positions.[1][2][3] This protection is crucial for a variety of synthetic applications:

-

Peptide Synthesis: It is an indispensable reagent in solid-phase and solution-phase peptide synthesis.[2][4] The bulky tert-butyl groups prevent the side-chain carboxylate from participating in unwanted reactions during peptide bond formation. These protecting groups are stable to the basic conditions used for Fmoc-deprotection but are readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the final step of synthesis.[3][5]

-

Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of complex bioactive molecules and pharmaceuticals.[1][4][6] It is particularly valuable in creating drugs that target neurological disorders, as glutamate receptors are central to neurotransmission.[1][4] Its defined stereochemistry also makes it essential for producing enantiomerically pure compounds, where biological activity is often dependent on a single stereoisomer.[1]

-

Chiral Building Block: As a chiral intermediate, it provides a reliable source of D-glutamic acid for stereoselective synthesis, enabling the construction of complex molecular architectures.[1]

Reaction Scheme and Mechanistic Insights

The most prevalent and industrially scalable method for synthesizing D-glutamic acid di-tert-butyl ester is the direct esterification of D-glutamic acid using isobutylene in the presence of a strong acid catalyst. The subsequent treatment with hydrochloric acid affords the stable, crystalline hydrochloride salt.

Overall Transformation:

D-Glutamic Acid + 2 Isobutylene --(H⁺ catalyst)--> D-Glutamic acid di-tert-butyl ester --(HCl)--> D-Glutamic acid di-tert-butyl ester hydrochloride

Causality of Reagent Selection:

-

D-Glutamic Acid: The starting material, chosen for its specific D-stereochemistry, which is often required for specific biological targets.

-

Isobutylene: This is an inexpensive and highly efficient source of the tert-butyl group. It functions as the tert-butylating agent.[7][8][9]

-

Acid Catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): A strong acid is essential to catalyze the esterification.[7] The acid protonates the carbonyl oxygen of the carboxylic acid groups, activating them towards nucleophilic attack. The stability of the resulting tert-butyl carbocation, formed from the protonation of isobutylene, makes this reaction highly favorable. While other methods using reagents like tert-butyl acetate with perchloric acid exist, they often involve more hazardous materials.[8][10]

-

Solvent (e.g., Dichloromethane, Dioxane): An anhydrous, non-reactive solvent is required to suspend the starting amino acid and facilitate the reaction. Dichloromethane is a common choice.[7]

Reaction Mechanism:

-

Carbocation Formation: The acid catalyst protonates isobutylene to form a stable tertiary carbocation, the key electrophile.

-

Nucleophilic Attack: The lone pair of electrons on the carbonyl oxygen of D-glutamic acid's two carboxylic acid groups attacks the tert-butyl carbocation.

-

Ester Formation: A proton is lost from the intermediate, regenerating the catalyst and forming the tert-butyl ester. This process occurs at both the α- and γ-carboxyl groups.

-

Salt Formation: After the esterification is complete and the product is isolated, it is dissolved in a suitable solvent and treated with hydrochloric acid to protonate the free amine, forming the stable and crystalline hydrochloride salt, which is easier to handle and store.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of D-glutamic acid di-tert-butyl ester hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods.[7] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Grade | Supplier Suggestion | Notes |

| D-Glutamic Acid | ≥99% | Sigma-Aldrich, Acros | Must be completely dry. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Anhydrous conditions are important. |

| p-Toluenesulfonic acid monohydrate | ≥98.5% | Alfa Aesar | Serves as the catalyst. |

| Isobutylene | ≥99% | Praxair, Airgas | Gas; requires appropriate handling setup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | --- | For neutralization wash. |

| Brine | Saturated NaCl solution | --- | For final aqueous wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | --- | For drying the organic phase. |

| Diethyl Ether or 1,4-Dioxane | Anhydrous | --- | For salt formation. |

| Hydrochloric Acid Solution | 2M in Diethyl Ether | Sigma-Aldrich | For salt formation. |

Step-by-Step Methodology

-

Reaction Setup: Suspend D-Glutamic Acid (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of amino acid) in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Catalyst Addition: Cool the suspension to -10 °C using an ice-salt bath. Add p-toluenesulfonic acid monohydrate (1.2 eq) to the mixture.

-

Tert-Butylation: While maintaining the temperature between -10 and -5 °C, bubble isobutylene gas through the suspension with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 48-72 hours).[7]

-

Reaction Quench: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold, saturated solution of sodium bicarbonate. Stir until gas evolution ceases.

-

Extraction and Isolation of Free Base: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude D-glutamic acid di-tert-butyl ester as an oil or semi-solid.

-

Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether (or 1,4-dioxane). Cool the solution in an ice bath.

-

Precipitation: Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Final Purification: Collect the resulting white solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the final product, D-glutamic acid di-tert-butyl ester hydrochloride.

Experimental Workflow Diagram

Caption: Step-by-step experimental protocol for the synthesis of the target compound.

Process Validation and Quality Control

To ensure the synthesized material is suitable for its intended high-stakes applications, a rigorous analytical validation is mandatory. This self-validating system confirms identity, purity, and stereochemical integrity.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides unequivocal structural confirmation. The ¹H NMR spectrum should show characteristic singlets for the two tert-butyl groups (18H total) and the multiplets for the glutamic acid backbone protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining chemical purity, typically aiming for ≥98%.[6][7]

-

Specific Rotation ([α]D): This is a critical measurement to confirm that the stereocenter has not racemized during the synthesis and retains the D-configuration.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.[2]

Typical Product Specifications

| Parameter | Specification |

| Appearance | White to off-white powder/crystalline solid |

| Purity (HPLC) | ≥98.0%[6] |

| Molecular Formula | C₁₃H₂₅NO₄ · HCl |

| Molecular Weight | 295.80 g/mol [2] |

| Melting Point | Typically in the range of 118-124 °C[2] |

| Storage | Store at -20°C[2] |

Conclusion

The synthesis of D-glutamic acid di-tert-butyl ester hydrochloride via acid-catalyzed reaction with isobutylene is a robust and scalable method. The causality-driven approach outlined in this guide—from the strategic choice of protecting groups to the rationale behind the reaction conditions and the necessity of stringent quality control—provides the in-depth understanding required for successful and reproducible synthesis. This key intermediate will undoubtedly continue to be a cornerstone of advanced chemical synthesis in the pharmaceutical and biotechnology sectors.

References

-

J&K Scientific LLC. D-Glutamic acid g-tert-butyl ester a-amide hydrochloride. [Link]

-

MySkinRecipes. L-Glutamic acid di-tert-butyl ester hydrochloride. [Link]

- Google Patents.

-

Otto Chemie Pvt Ltd. L-Glutamic acid di-tert-butyl ester hydrochloride, ≥98% 32677-01-3. [Link]

- Google Patents.

- Google Patents.

-

Ogasa, C., et al. A simple and powerful tert-butylation of carboxylic acids and alcohols. SynOpen, 2019. [Link]

-

Thieme Chemistry. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

PubMed Central (PMC). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. L-Glutamic acid di-tert-butyl ester hydrochloride [myskinrecipes.com]

- 3. peptide.com [peptide.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. nbinno.com [nbinno.com]

- 7. CN106008271A - Preparation method of 1-tert-butyl glutamate derivative - Google Patents [patents.google.com]

- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride

Introduction

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride, a derivative of D-glutamic acid, is a key reagent in synthetic organic chemistry, particularly in the synthesis of peptides and peptidomimetics. Its utility lies in the two tert-butyl ester groups which serve as protecting groups for the carboxylic acid functionalities, allowing for selective chemical transformations at other sites of a molecule. As with any specialized chemical reagent, a thorough understanding of its properties, hazards, and handling requirements is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 172793-31-6 | [1][2][3] |

| Molecular Formula | C₁₃H₂₆ClNO₄ | [1][2] |

| Molecular Weight | 295.81 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2][4] |